2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine
Description
2,7-Dichloro-N-methylimidazo[1,2-c]pyrimidin-5-amine is a bicyclic heterocyclic compound featuring an imidazo[1,2-c]pyrimidine core substituted with two chlorine atoms at positions 2 and 7, and an N-methyl group on the amine at position 5. Its molecular formula is C₁₃H₁₁Cl₂N₄ (assuming the N-methyl substitution), though a closely related compound, 7-chloro-N-(phenylmethyl)imidazo[1,2-c]pyrimidin-5-amine (CAS 106847-93-2), has a molecular formula of C₁₃H₁₁ClN₄ and a molecular weight of 258.71 g/mol . Key physicochemical properties include a predicted pKa of 5.34, density of 1.35 g/cm³, and polar surface area (PSA) of 42.22 Ų, indicative of moderate solubility . The chlorine substituents enhance electrophilicity, while the N-methyl group may improve metabolic stability compared to primary amines.
Properties
CAS No. |
27420-34-4 |
|---|---|
Molecular Formula |
C7H6Cl2N4 |
Molecular Weight |
217.05 g/mol |
IUPAC Name |
2,7-dichloro-N-methylimidazo[1,2-c]pyrimidin-5-amine |
InChI |
InChI=1S/C7H6Cl2N4/c1-10-7-12-4(8)2-6-11-5(9)3-13(6)7/h2-3H,1H3,(H,10,12) |
InChI Key |
RDHFTWDLPIVXIK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC2=NC(=CN21)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic environments to facilitate the formation of the imidazopyrimidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activities by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Chloro-Substituted Imidazo/Triazolo Pyrimidines
Key Observations :
- Core Heterocycle: Imidazo[1,2-c]pyrimidines (e.g., target compound) exhibit distinct electronic properties compared to triazolo derivatives due to differences in nitrogen positioning.
- Chlorine Substituents: Dichloro substitution (as in the target compound) increases electrophilicity and may improve binding to hydrophobic targets compared to mono-chloro analogs (e.g., 7-chloroimidazo[1,2-a]pyrimidin-5-amine) .
- N-Substituents : N-methyl (target compound) vs. N-benzyl (CAS 106847-93-2) groups influence lipophilicity and steric bulk. The benzyl group in CAS 106847-93-2 increases molecular weight by ~44 g/mol compared to a hypothetical N-methyl derivative .
Methyl-Substituted Analogs
Key Observations :
- Solubility: Aminoethyl substituents (e.g., in ’s compound) increase PSA and solubility, whereas N-methyl groups offer a balance between lipophilicity and stability .
Complex Polycyclic Derivatives
Key Observations :
- Functional Groups : Propynyl groups () enable modular derivatization via click chemistry, a feature absent in the target compound .
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